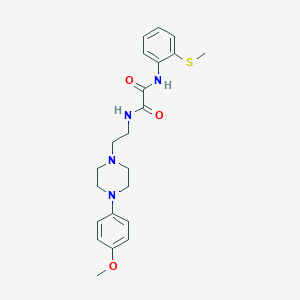![molecular formula C12H10N4O3 B3016221 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 1031577-95-3](/img/structure/B3016221.png)
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C12H10N4O3 and its molecular weight is 258.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Transformation
A study by Sápi et al. (1997) focused on the synthesis and base-catalyzed ring transformation of similar compounds. They discovered that specific structural prerequisites are necessary for ring transformations involving cleavage of the β-lactam ring, leading to the formation of derivatives like 7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives under mild conditions (Sápi et al., 1997).
Antibacterial Activity
Reddy et al. (2013) synthesized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, including compounds related to 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory activity comparable to the standard drug streptomycin (Reddy et al., 2013).
Synthesis and Properties of Heterocycles
Fedotov et al. (2022) explored the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. They aimed to study the conditions for obtaining these compounds and their interaction with biological targets, highlighting the potential pharmacological significance of such derivatives (Fedotov et al., 2022).
Synthesis of Bioactive Heteroaryl Derivatives
Ibrahim et al. (2011) reported on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. Their research involved the condensation of various compounds to afford derivatives with potential antimicrobial activities against specific strains of bacteria and fungi, contributing to the development of new antimicrobial agents (Ibrahim et al., 2011).
Herbicidal Applications
Research by Smejkal et al. (2017) explored novel aryldiones incorporating a 5-methoxy-[1,2,5]triazepane ring for effective and wheat-safe control of grass weeds. This study emphasizes the utility of such derivatives in developing new agrochemicals (Smejkal et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against cancer cell lines such as a549, mcf-7, and hela . They have also shown inhibition ability at the nanomolar level against c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
It is known that triazolopyrazine derivatives can bind to various enzymes and receptors in the biological system , which could lead to changes in cellular processes. For instance, some derivatives have shown to inhibit c-Met kinase , which could potentially disrupt cell growth and proliferation.
Biochemical Pathways
Given its potential anti-tumor activity and c-met kinase inhibition , it may impact pathways related to cell growth and survival
Pharmacokinetics
It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
Given its potential anti-tumor activity and c-met kinase inhibition , it may lead to the disruption of cell growth and proliferation, potentially leading to cell death in tumor cells.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-10(11(15)17)13-14-12(16)18/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJAGRFEENVCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(=NNC3=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)
![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)
![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)
![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

